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molecular formula C3F6O3S B1305850 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide CAS No. 773-15-9

3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide

Cat. No. B1305850
M. Wt: 230.09 g/mol
InChI Key: NRSBEUZIEWSRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04304927

Procedure details

A mixture of commercial liquid sulfur trioxide (10 ml) and hexafluoropropene (45 g, 0.30 mol) was sealed in a Carius tube at liquid nitrogen temperature, mixed well at 25° C., allowed to stand for 4 days at 25° C., and finally heated in a steam bath for 6 hours. From two such tubes, there was obtained by distillation, 3-(trifluoromethyl)-3,4,4-trifluoro-1-oxa-2-thiacyclobutane 2,2-dioxide (2-hydroxy-1-trifluoromethyl-1,2,2-trifluoroethane sulfonic acid sultone, D. C. England, M. A. Dietrich and R. V. Lindsey, Jr., J. Amer. Chem. Soc., 82, 6181 (1960)) (25 g, 22%) bp 44° C., and pentafluoro-2-propenyl fluorosulfate (hereinafter referred to as perfluoroallyl fluorosulfate) (73 g, 63%), bp 58°-60° C.

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]([F:7])=[C:4]([F:6])[F:5].[S:10](=[O:13])(=[O:12])=[O:11]>>[F:1][C:2]([F:9])([F:8])[C:3]1([F:7])[C:4]([F:6])([F:5])[O:13][S:10]1(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed in a Carius tube at liquid nitrogen temperature
ADDITION
Type
ADDITION
Details
mixed well at 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
finally heated in a steam bath for 6 hours
Duration
6 h

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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